Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate
Overview
Description
Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate is a complex organic compound that features a tert-butyl group, a fluorophenyl group, and a pyridazinyl-piperidinyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-fluorophenyl hydrazine with a suitable diketone to form the pyridazinyl core. This intermediate is then reacted with piperidine and subsequently protected with a tert-butyl carbamate group. The reaction conditions often include the use of organic solvents such as ethanol and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridazinyl or piperidinyl rings.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl and pyridazinyl rings can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl {1-[6-(3-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate
- Tert-butyl {1-[6-(3-bromophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate
- Tert-butyl {1-[6-(3-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate
Uniqueness
The presence of the fluorophenyl group in tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring .
Biological Activity
Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a pyridazine moiety and a fluorophenyl group. This unique structure contributes to its biological activity, particularly in the context of enzyme inhibition and anti-cancer properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : The piperidine derivative is synthesized through standard alkylation techniques.
- Pyridazine Coupling : The introduction of the pyridazine moiety is achieved via cyclization reactions involving appropriate precursors.
- Carbamate Formation : Finally, the tert-butyl carbamate group is introduced using carbonic anhydride in the presence of a base.
Anti-cancer Properties
Research indicates that compounds with similar structures exhibit notable anti-proliferative effects against various cancer cell lines. For example, studies using the MTT assay have shown that derivatives containing the pyridazine and piperidine frameworks can inhibit cell growth effectively, with IC50 values ranging from 0.153 to 0.828 μM for related compounds .
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition. Carbamate derivatives are known to interact with enzymes such as butyrylcholinesterase (BuChE), where certain derivatives have shown IC50 values between 1.04 and 3.83 μM . The presence of the fluorophenyl group enhances binding affinity due to increased lipophilicity and electronic effects.
Case Study 1: Anti-inflammatory Activity
A series of related carbamate derivatives were evaluated for their anti-inflammatory properties using carrageenan-induced rat paw edema models. Compounds similar in structure to this compound demonstrated significant inhibition rates ranging from 39% to 54% compared to standard treatments like indomethacin .
Case Study 2: Selectivity in Kinase Inhibition
In a kinase profiling study, compounds with similar structural motifs were tested against a panel of protein kinases, revealing selectivity that could be leveraged for targeted cancer therapies. The data indicated promising selectivity profiles that could guide further development .
Data Tables
Properties
IUPAC Name |
tert-butyl N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-20(2,3)27-19(26)22-16-9-11-25(12-10-16)18-8-7-17(23-24-18)14-5-4-6-15(21)13-14/h4-8,13,16H,9-12H2,1-3H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJOWGGQDHAAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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